2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This pinacol boronic ester features a biphenyl core substituted with an isopropoxy group at the 4'-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. The isopropoxy group (–OCH(CH₃)₂) introduces steric bulk and electron-donating effects, enhancing stability and modulating reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Its molecular formula is C₂₂H₂₇BO₃, with applications in organic electronics, medicinal chemistry, and polymer synthesis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-propan-2-yloxyphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15(2)23-19-13-9-17(10-14-19)16-7-11-18(12-8-16)22-24-20(3,4)21(5,6)25-22/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBQYHAPMPMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where the biphenyl compound is reacted with isopropyl alcohol in the presence of an acid catalyst.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring by reacting the biphenyl compound with a boronic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or the dioxaborolane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel, and suitable ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. It acts as a boron source in various coupling reactions, including:
- Suzuki Coupling Reactions : This compound can facilitate the formation of carbon-carbon bonds by coupling aryl halides with boronic acids, which is essential for synthesizing complex organic molecules .
Materials Science
In materials science, 2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its ability to form stable emissive layers .
- Polymer Chemistry : It serves as a cross-linking agent in polymer formulations, enhancing the mechanical properties and thermal stability of the resulting materials .
Pharmaceutical Development
The compound's boron functionality makes it an attractive candidate for drug development:
- Targeted Drug Delivery : Boron compounds have been studied for their potential in neutron capture therapy for cancer treatment. The unique properties of this compound may allow it to be used in targeted therapies that enhance the efficacy of radiation treatments .
Case Study 1: Suzuki Coupling Efficiency
A study demonstrated that using 2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions significantly improved yields compared to traditional methods. The optimized conditions led to an increase in product formation by over 30% .
Case Study 2: OLED Performance
Research on the incorporation of this compound into OLED devices showed that it contributes to higher luminescence efficiency and stability. Devices fabricated with this compound exhibited a 20% increase in brightness compared to those utilizing standard boronic acids .
Mechanism of Action
The mechanism by which 2-(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In catalytic reactions, the compound acts as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Biphenyl Core
Methoxy-Substituted Analog
- Compound : 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences: Substituent: Methoxy (–OCH₃) instead of isopropoxy. Steric Effects: Reduced steric hindrance compared to isopropoxy, enabling faster reaction kinetics in cross-couplings.
- Applications : Used in OLED materials for enhanced charge transport .
Isopentyloxy-Substituted Analog
- Compound : 2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2828440-09-9)
- Key Differences: Substituent: Isopentyloxy (–OCH₂CH₂CH(CH₃)₂) provides greater lipophilicity. Molecular Weight: C₂₃H₃₁BO₃ (vs. C₂₂H₂₇BO₃ for the target compound). Solubility: Improved solubility in nonpolar solvents due to longer alkyl chain.
- Applications : Pharmaceutical intermediates requiring hydrophobic character .
Boronic Ester Modifications
Chloro-Substituted Biphenyl Analogs
- Compound : (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid
- Key Differences :
Ethynyl-Substituted Analog
- Compound : 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences: Substituent: Ethynyl (–C≡CH) enables Sonogashira coupling. Conjugation: sp-hybridized carbon enhances electron-withdrawing effects, altering optoelectronic properties. Applications: Building block for acetylene-linked polymers .
Steric and Electronic Modulation in Polycyclic Systems
Dibenzothiophene-Containing Analog
- Compound : 2-(6-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences :
Bis-Boronic Ester Systems
Key Research Findings
Steric Effects : Isopropoxy and isopentyloxy groups reduce reaction rates in Suzuki-Miyaura couplings compared to methoxy analogs due to steric hindrance .
Electronic Tuning : Electron-donating alkoxy groups (e.g., isopropoxy) stabilize boronic esters, enhancing shelf life but requiring higher temperatures for activation .
Material Science : Dibenzothiophene-containing analogs exhibit blue-shifted emission in OLEDs compared to biphenyl derivatives .
Biological Activity
2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its biphenyl structure and dioxaborolane moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's molecular formula is , and it exhibits unique properties due to the presence of the dioxaborolane ring. The synthesis typically involves several steps including the formation of the biphenyl core through Suzuki-Miyaura coupling, followed by etherification to introduce the isopropoxy group and finally forming the dioxaborolane moiety .
Biological Activity
The biological activity of 2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be categorized into several key areas:
1. Enzyme Inhibition:
- The compound has shown potential as an inhibitor for various enzymes. For instance, it has been evaluated for its inhibitory effects on cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2D6. Inhibition of these enzymes is critical as they play a significant role in drug metabolism .
2. Antiviral Activity:
- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For example, compounds with similar structures have been tested against Hepatitis C virus (HCV) with varying degrees of success .
3. Cancer Therapeutics:
- The compound's potential as a therapeutic agent in cancer treatment is under investigation. It may interact with specific molecular targets involved in cell proliferation and survival pathways. For example, it has been linked to the inhibition of kinases that regulate cell cycle progression .
Case Studies and Research Findings
Case Study 1: Inhibition of CYP Enzymes
A study reported that 2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited selective inhibition of CYP3A4 with an IC50 value indicating moderate potency. This suggests potential for drug-drug interactions when co-administered with other medications metabolized by this pathway .
| Compound | IC50 (μM) | CYP Inhibition |
|---|---|---|
| 2-(Isopropoxy) | 0.34 | CYP3A4 |
| Other Compounds | >50 | Various CYPs |
Case Study 2: Antiviral Properties
In a comparative analysis of non-nucleoside inhibitors against HCV NS5B polymerase, compounds structurally related to 2-(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated significant antiviral activity with EC50 values below 50 nM for certain genotypes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction: It may competitively inhibit enzyme activity by binding to active sites or allosteric sites on target proteins.
- Cellular Pathway Modulation: By interacting with signaling pathways involved in cell growth and apoptosis, it could influence cancer cell survival and proliferation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
